tert-Butylchlorodiphenylsilane
Overview
Description
tert-Butylchlorodiphenylsilane: is a chemical compound with the molecular formula C16H19ClSi . It is commonly used as a silylating reagent in organic synthesis, particularly for the protection of alcohols and the preparation of silyl ethers . This compound is known for its ability to form stable intermediates by replacing active hydrogen atoms in silane-based compounds, such as those in hydroxyl, carboxyl, and amino groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butylchlorodiphenylsilane can be synthesized through the reaction of diphenyldichlorosilane with tert-butyllithium. The reaction is typically carried out in an inert atmosphere using solvents like pentane or tetrahydrofuran (THF). The reaction conditions involve maintaining a temperature range of 50-75°C and using catalysts such as sodium thiocyanate and copper(I) chloride .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors equipped with reflux condensers, magnetic stirrers, and nitrogen inlets. The process includes the gradual addition of reactants and catalysts, followed by heating to specific temperatures to ensure complete reaction. The final product is purified through distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: tert-Butylchlorodiphenylsilane primarily undergoes substitution reactions, where it reacts with alcohols, phenols, and amines to form silyl ethers. It can also participate in hydrolysis reactions to regenerate the original functional groups .
Common Reagents and Conditions:
Alcohols: this compound reacts with alcohols in the presence of bases like imidazole, triethylamine, or sodium hydride.
Amines: The compound can also react with primary amines to form silyl-protected amines.
Major Products: The major products formed from these reactions are silyl ethers, which are used as intermediates in various organic synthesis processes .
Scientific Research Applications
tert-Butylchlorodiphenylsilane has a wide range of applications in scientific research:
Chemistry: It is extensively used as a silylating reagent for the protection of functional groups in organic synthesis.
Industry: It plays a significant role in the production of polymers and other high-molecular-weight compounds.
Mechanism of Action
The primary mechanism of action of tert-Butylchlorodiphenylsilane involves the protection of functional groups through silylation. The compound reacts with hydroxyl, carboxyl, and amino groups to form stable silyl ethers. This protection allows for selective reactions to occur on other parts of the molecule without interference. The silyl group can be removed through hydrolysis, regenerating the original functional group .
Comparison with Similar Compounds
- tert-Butyldimethylsilyl chloride
- Triisopropylsilyl chloride
- Chlorotriethylsilane
- Chloro(dimethyl)phenylsilane
Comparison: tert-Butylchlorodiphenylsilane is unique due to its bulky tert-butyl and diphenyl groups, which provide steric hindrance and stability to the silyl ethers formed. This makes it more stable under acidic conditions compared to other silylating reagents like tert-Butyldimethylsilyl chloride. Additionally, its ability to selectively protect primary alcohols and phenols makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
tert-butyl-chloro-diphenylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYGQXWCZAYSLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069259 | |
Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58479-61-1 | |
Record name | tert-Butyldiphenylsilyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58479-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyldiphenylchlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-[chloro(1,1-dimethylethyl)silylene]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butylchlorodiphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-BUTYLDIPHENYLCHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BEU48UI4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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